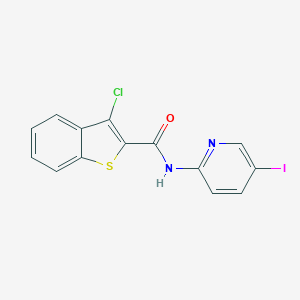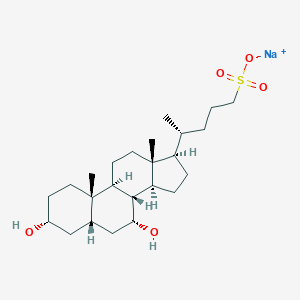![molecular formula C26H27N3O2 B237142 N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)
N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide, commonly known as PIPER, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PIPER belongs to the class of piperazine compounds, which have been extensively studied for their pharmacological properties.
作用机制
The mechanism of action of PIPER involves its interaction with specific targets in the body, such as receptors and enzymes. In cancer cells, PIPER has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP activity, PIPER induces DNA damage and triggers apoptosis in cancer cells. In neurology and psychiatry, PIPER has been shown to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
PIPER has been shown to have various biochemical and physiological effects in the body. In cancer cells, PIPER induces DNA damage and triggers apoptosis, leading to the inhibition of cancer cell growth. In neurology and psychiatry, PIPER has been shown to modulate the activity of dopamine and serotonin receptors, leading to the regulation of mood and behavior.
实验室实验的优点和局限性
One of the advantages of using PIPER in lab experiments is its potential therapeutic applications in various fields such as cancer research, neurology, and psychiatry. However, one of the limitations of using PIPER in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
未来方向
There are several future directions for the research on PIPER. One of the future directions is to study the potential therapeutic applications of PIPER in other fields such as immunology and infectious diseases. Another future direction is to develop more potent and selective derivatives of PIPER for improved therapeutic efficacy and reduced toxicity. Additionally, further studies are needed to understand the mechanism of action of PIPER in different cell types and physiological conditions.
合成方法
The synthesis of PIPER involves the reaction between 4-bromo-N-(4-fluorophenyl)benzamide and 4-piperidinone hydrochloride in the presence of a base such as potassium carbonate. This reaction yields PIPER as a white solid, which can be purified using column chromatography.
科学研究应用
PIPER has been studied for its potential therapeutic applications in various fields such as cancer research, neurology, and psychiatry. In cancer research, PIPER has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In neurology and psychiatry, PIPER has been studied for its potential to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which play a crucial role in the regulation of mood and behavior.
属性
分子式 |
C26H27N3O2 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC 名称 |
4-phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C26H27N3O2/c1-2-25(30)29-18-16-28(17-19-29)24-14-12-23(13-15-24)27-26(31)22-10-8-21(9-11-22)20-6-4-3-5-7-20/h3-15H,2,16-19H2,1H3,(H,27,31) |
InChI 键 |
NIVJTDXKYXWXLG-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
规范 SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B237064.png)


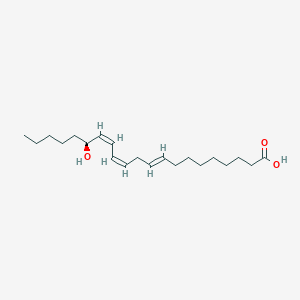
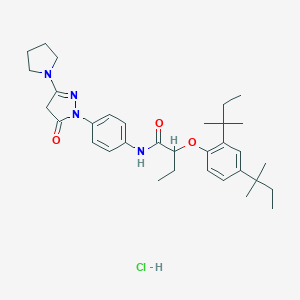
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)
![N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B237106.png)
![N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237109.png)
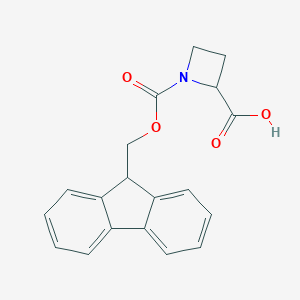
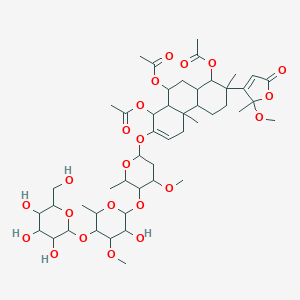
![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B237119.png)
